molecular formula C14H15N3O4S B2864182 N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034263-51-7

N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide

Cat. No.: B2864182
CAS No.: 2034263-51-7
M. Wt: 321.35
InChI Key: DAISJHTVVQCCHL-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole dioxide core substituted with a methyl group at position 3 and an acetamide side chain linked to a furan-2-ylmethyl moiety. The benzo[c][1,2,5]thiadiazole dioxide scaffold is known for its electron-deficient aromatic system, which enhances reactivity in biological and chemical contexts.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-16-12-6-2-3-7-13(12)17(22(16,19)20)10-14(18)15-9-11-5-4-8-21-11/h2-8H,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAISJHTVVQCCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Benzo[c][1,2,5]thiadiazole Derivatives

  • N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide (16)
    This compound () shares a thiadiazole-acetamide backbone but substitutes the benzo[c][1,2,5]thiadiazole dioxide with a naphthofuran-pyrazole-thiadiazole system. The presence of naphthofuran enhances π-stacking interactions, while the pyrazole ring introduces rigidity. Compound 16 exhibited antibacterial activity, suggesting that the acetamide-thiadiazole framework is critical for targeting microbial enzymes .

Triazole-Acetamide Hybrids

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) These derivatives () replace the benzo[c][1,2,5]thiadiazole dioxide with a triazole-naphthalene system. For example, 6b (N-(2-nitrophenyl) variant) showed distinct IR absorption at 1504 cm⁻¹ (NO₂ asymmetric stretch), correlating with electron-withdrawing effects that may enhance binding to nitroreductases .

Thiazole-Triazole Acetamides

  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) This compound () combines thiazole and triazole rings with a benzodiazole-phenoxymethyl linker. The thiazole moiety contributes to metal coordination, while the triazole enhances solubility. Such hybrids are often explored for anticancer activity due to their ability to disrupt DNA synthesis .
Functional Group Comparisons

Furan-Substituted Acetamides

  • N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (CAS 793730-80-0)
    This analog () replaces the benzo[c][1,2,5]thiadiazole dioxide with a thiazole-phenyl group. The furan-2-ylmethyl group is retained, and the compound exhibits moderate water solubility (39.1 µg/mL at pH 7.4), suggesting that the thiazole-phenyl substitution reduces hydrophilicity compared to the sulfone-containing target compound .

Nitro-Substituted Acetamides

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) The nitro group at position 3 on the phenyl ring () introduces strong electron-withdrawing effects, as evidenced by a downfield shift in the ¹H NMR (δ 8.61 ppm for the nitro-substituted aromatic proton). This substitution may enhance binding to enzymes like cytochrome P450, a common target for antimicrobial agents .

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